5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a sulfone (5,5-dioxido) group. The structure includes a 4-nitrophenyl substituent at the 2-position of the pyrazole ring and a benzamide moiety substituted with bromo (5-position) and chloro (2-position) groups. The sulfone group enhances metabolic stability, while the nitro group may influence redox properties or binding interactions .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4O5S/c19-10-1-6-15(20)13(7-10)18(25)21-17-14-8-30(28,29)9-16(14)22-23(17)11-2-4-12(5-3-11)24(26)27/h1-7H,8-9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFGWDGWDNKXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound, characterized by a thieno[3,4-c]pyrazole core and multiple halogen substituents, exhibits potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula of 5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is with a molecular weight of 501.2 g/mol. The presence of bromine and chlorine atoms along with a nitrophenyl group contributes to its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 501.2 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole |
| Functional Groups | Bromine, Chlorine, Nitrophenyl |
Pharmacological Profile
Research indicates that compounds with similar structural motifs to 5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit a broad spectrum of biological activities including:
- Antimicrobial : Compounds in the pyrazolone class have shown significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory : The thieno[3,4-c]pyrazole derivatives are known for their anti-inflammatory effects .
- Antitumor : Some derivatives have demonstrated antitumor activity in vitro .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its structural features. The introduction of certain substituents can enhance its efficacy against specific biological targets. For instance:
- Halogen Substituents : The presence of bromine and chlorine has been associated with increased potency in antimicrobial assays.
- Nitrophenyl Group : This moiety is believed to enhance the compound's interaction with biological targets through electron-withdrawing effects.
Antimicrobial Activity
A study evaluated various pyrazolone derivatives for their antimicrobial efficacy. Compound analogs similar to 5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide were tested against common pathogens. Notably:
- MIC Values : Certain derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 0.39 mg/mL against Klebsiella pneumoniae .
Anti-inflammatory Effects
In another research effort focusing on the anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives, compounds demonstrated significant inhibition of pro-inflammatory cytokines in cellular models. These findings suggest that modifications to the thieno[3,4-c]pyrazole core can yield compounds with enhanced therapeutic profiles.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogs
Key Observations :
Core Heterocycles: The target compound and its closest analogs (Entries 1–3) retain the thieno[3,4-c]pyrazole core, whereas Entry 4 uses a thiazole, and Entry 5 employs a triazole-thione fused with benzoxazole.
Substituent Effects :
- Nitro vs. Methyl : The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in Entry 3. This difference may alter solubility, redox behavior, or target affinity .
- Halogen Positioning : The 5-bromo-2-chloro substitution on the benzamide (target compound) differs from the 4-bromo (Entry 5) or dichloro (Entry 4) patterns, affecting steric and electronic profiles.
Sulfone vs. Sulfoxide : The 5,5-dioxido (sulfone) group in the target compound and Entry 3 enhances polarity and metabolic stability compared to the sulfoxide (5-oxido) in Entry 5 .
Spectroscopic and Physicochemical Properties
Table 2: Comparative Spectroscopic Data
Analysis :
- IR Spectroscopy : The target compound’s amide C=O stretch (~1700 cm⁻¹) and sulfone S=O stretches (~1350–1150 cm⁻¹) distinguish it from analogs with thione (C=S, ~1212 cm⁻¹) or benzoxazole (C=N, ~1593 cm⁻¹) groups .
- ¹H-NMR : The 4-nitrophenyl group in the target compound would deshield aromatic protons, likely resonating downfield (e.g., ~8.0–8.5 ppm) compared to methyl-substituted analogs (e.g., 6.10–8.01 ppm in Entry 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
